![molecular formula C18H14ClN5O2 B2696466 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1207040-31-0](/img/structure/B2696466.png)
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
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Description
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H14ClN5O2 and its molecular weight is 367.79. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A series of novel oxadiazole derivatives, including closely related compounds, have been synthesized and characterized, focusing on their optical properties and structural determination. These studies involve the creation of compounds with specific functionalities aimed at exploring their physical and chemical properties, such as fluorescence and electron transport abilities, which are crucial for applications in materials science and electronic devices (Yan-qing Ge et al., 2014; Changsheng Wang et al., 2001).
Antimicrobial and Anticancer Activity
Compounds within this chemical framework have been identified as novel apoptosis inducers and potential anticancer agents. Their activity against breast and colorectal cancer cell lines, along with the mechanism of action involving the induction of apoptosis, showcases their potential in medicinal chemistry for developing new therapeutic agents (Han-Zhong Zhang et al., 2005). Moreover, novel oxadiazole derivatives have demonstrated significant antibacterial activity, highlighting their utility in addressing microbial resistance (N. P. Rai et al., 2009).
Antitubercular Agents and Molecular Docking
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies provide insights into their potential mechanisms of action, indicating their utility in designing new drugs against tuberculosis (Ramesh M. Shingare et al., 2022).
Pharmacological Evaluation for Various Biological Activities
Computational and pharmacological evaluations of oxadiazole and pyrazole novel derivatives have been conducted to assess their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies demonstrate the versatility of such compounds in pharmacological research, providing a foundation for the development of new therapeutic agents with diverse biological activities (M. Faheem, 2018).
properties
IUPAC Name |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-2-25-15-6-5-11(8-14(15)19)16-13(10-21-23-16)18-22-17(24-26-18)12-4-3-7-20-9-12/h3-10H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFIKVAOYEURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole |
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